

High-Pressure Phases of Calcium Borohydride: An Experimental Comparison

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Compound of Interest						
Compound Name:	Calcium borohydride					
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A detailed guide to the experimentally validated high-pressure phases of **calcium borohydride** (Ca(BH₄)₂), offering a comparative analysis with alternative metal borohydrides. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the structural transformations, synthesis protocols, and experimental data supporting the current understanding of these promising hydrogen storage materials.

Calcium borohydride, Ca(BH₄)₂, has garnered significant attention for its potential as a high-capacity hydrogen storage material. Understanding its behavior under high pressure is crucial for optimizing its properties and ensuring safe application. This guide summarizes the key experimental findings on the high-pressure phases of Ca(BH₄)₂ and compares them with other relevant metal borohydrides.

Comparative Data of High-Pressure Ca(BH₄)₂ Phases

The following table summarizes the experimentally observed high-pressure phases of Ca(BH₄)₂, detailing their crystal structures, the pressures at which transitions occur, and the experimental techniques used for their validation.



Initial Phase	Space Group	Transitio n Pressure (GPa)	High- Pressure Phase	Space Group	Experime ntal Method	Referenc e
α-Ca(BH4)2	F2dd (orthorhom bic)	2.36 - 7.97	-	C2/c	Synchrotro n XRD, Raman Spectrosco py	[1]
β-Ca(BH ₄) ₂	P4 ₂ /m (tetragonal)	> 10.2	Disordered	-	Synchrotro n XRD	[2][3]
α-Ca(BH4)2	Orthorhom bic	Multiple transitions up to 10.4	Reversible transformat ions	-	Raman and IR Spectrosco py	[4]

Comparison with Alternative Metal Borohydrides

The study of other metal borohydrides under high pressure provides valuable context for understanding the behavior of Ca(BH₄)₂.

Compound	Initial Phase Space Group	Transition Pressure (GPa)	High-Pressure Phase Space Group	Reference
Mg(BH4)2	P61 (hexagonal)	~3.3	P6₃	[2]
NaBH₄	-	-	Orthorhombic (Pnma) at 6.8 GPa	[2]

Experimental Protocols

The validation of these high-pressure phases relies on sophisticated experimental techniques. Below are the detailed methodologies for the key experiments cited.



High-Pressure Synthesis and In Situ Characterization:

A common method for synthesizing Ca(BH₄)₂ involves a metathesis reaction between calcium chloride (CaCl₂) and sodium borohydride (NaBH₄) in tetrahydrofuran (THF).[5][6][7] The resulting Ca(BH₄)₂·2THF adduct is then desolvated by heating under vacuum.[5] An alternative solid-state synthesis involves reacting a ball-milled mixture of CaB₆ and CaH₂ under high hydrogen pressure (700 bar) and elevated temperatures (400-440 °C).[8][9]

For high-pressure experiments, a diamond anvil cell (DAC) is typically employed.[2] The Ca(BH₄)₂ sample is loaded into a small chamber within the DAC, and pressure is applied by turning a screw. The pressure is calibrated using the ruby fluorescence method.[2]

In situ Synchrotron X-ray Diffraction (XRD):

To determine the crystal structure under pressure, synchrotron XRD is utilized.[2] A high-energy X-ray beam is directed at the sample within the DAC. The diffracted X-rays are collected on a detector, producing a diffraction pattern. This pattern provides information about the arrangement of atoms in the crystal lattice. By analyzing the changes in the diffraction pattern as pressure is increased, phase transitions can be identified and the crystal structures of the high-pressure phases can be determined through techniques like Rietveld refinement.[2][3]

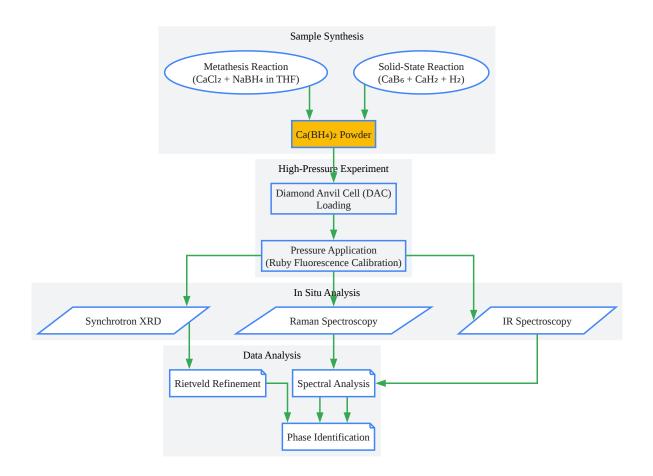
In situ Raman and Infrared (IR) Spectroscopy:

Raman and IR spectroscopy are used to probe the vibrational modes of the BH₄⁻ anions within the crystal structure.[4] In a high-pressure Raman experiment, a laser is focused on the sample in the DAC, and the scattered light is collected and analyzed. Changes in the Raman spectra, such as the appearance of new peaks or shifts in existing peaks, indicate structural transformations.[4] Similarly, IR spectroscopy measures the absorption of infrared radiation by the sample, providing complementary information about the vibrational modes and structural changes under pressure.[4]

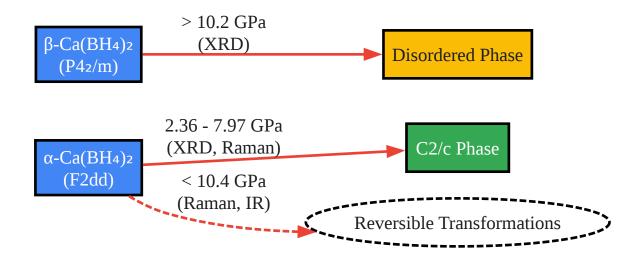
Visualizing Experimental Workflows and Phase Transitions

The following diagrams, generated using the DOT language, illustrate the experimental workflow for high-pressure studies of Ca(BH₄)₂ and the observed phase transition pathways.









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